(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946371-34-2
VCID: VC5458882
InChI: InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
SMILES: CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.249

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946371-34-2

Cat. No.: VC5458882

Molecular Formula: C18H16BrN3O2

Molecular Weight: 386.249

* For research use only. Not for human or veterinary use.

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946371-34-2

Specification

CAS No. 946371-34-2
Molecular Formula C18H16BrN3O2
Molecular Weight 386.249
IUPAC Name (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
Standard InChI Key PXOJWXHMQIOWOJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C

Introduction

Chemical Identity and Molecular Properties

Structural Composition and Identifiers

The compound’s molecular formula is C₁₈H₁₆BrN₃O₂, with a molar mass of 386.249 g/mol. Its IUPAC name, (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate, reflects the substitution pattern: a 4-bromophenyl group at position 1, a methyl group at position 5 of the triazole ring, and a (3-methylphenyl)methoxy carbonyl group at position 4. Key identifiers include:

PropertyValueSource
CAS Registry Number946371-34-2
InChI KeyPXOJWXHMQIOWOJ-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C
SolubilityNot publicly available

The triazole ring’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, critical for interactions in biological systems .

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a multi-step protocol common for 1,2,3-triazoles:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 4-bromophenyl azide reacts with a methylacetylene carboxylate to form the triazole core.

  • Esterification: The carboxylate group is esterified with (3-methylphenyl)methanol under acidic conditions.

A representative procedure from analogous compounds involves refluxing precursors in ethanol with piperidine catalysis, yielding products after recrystallization .

Optimization and Yield

Reaction conditions critically influence yield:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>70% above 90°C
SolventEthanol/DMFDMF improves solubility
Catalyst Loading5 mol% CuI<5% reduces efficiency

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords >85% purity .

Structural and Crystallographic Analysis

Molecular Geometry

Though no single-crystal structure is reported for this compound, related triazole-carboxylates adopt planar triazole rings with dihedral angles of 10–15° relative to adjacent aryl groups . The bromophenyl substituent induces steric hindrance, affecting packing efficiency .

Intermolecular Interactions

In analogous structures (e.g., ):

  • Hydrogen Bonds: N-H···O=C interactions (2.8–3.2 Å) stabilize crystal lattices.

  • Halogen Bonds: C-Br···π contacts (3.4–3.6 Å) contribute to supramolecular assembly .

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